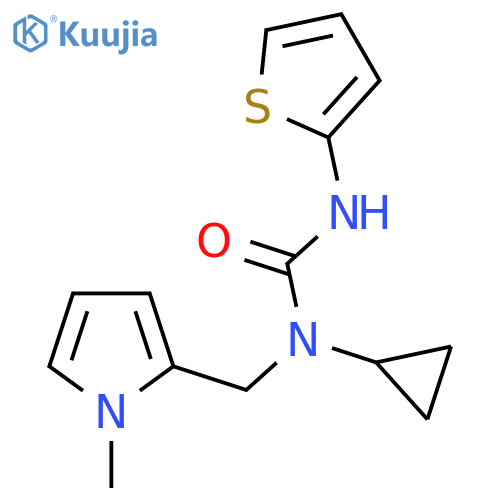Cas no 1286724-21-7 (3-cyclopropyl-3-(1-methyl-1H-pyrrol-2-yl)methyl-1-(thiophen-2-yl)urea)

3-cyclopropyl-3-(1-methyl-1H-pyrrol-2-yl)methyl-1-(thiophen-2-yl)urea 化学的及び物理的性質
名前と識別子
-
- 3-cyclopropyl-3-(1-methyl-1H-pyrrol-2-yl)methyl-1-(thiophen-2-yl)urea
- 1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea
- 3-cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(thiophen-2-yl)urea
- 1-cyclopropyl-1-[(1-methylpyrrol-2-yl)methyl]-3-thiophen-2-ylurea
- 1286724-21-7
- VU0524152-1
- AKOS024522736
- F5854-4004
-
- インチ: 1S/C14H17N3OS/c1-16-8-2-4-12(16)10-17(11-6-7-11)14(18)15-13-5-3-9-19-13/h2-5,8-9,11H,6-7,10H2,1H3,(H,15,18)
- InChIKey: BBDWXRSJRYMFEL-UHFFFAOYSA-N
- SMILES: S1C=CC=C1NC(N(CC1=CC=CN1C)C1CC1)=O
計算された属性
- 精确分子量: 275.10923335g/mol
- 同位素质量: 275.10923335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 335
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5Ų
- XLogP3: 1.9
3-cyclopropyl-3-(1-methyl-1H-pyrrol-2-yl)methyl-1-(thiophen-2-yl)urea Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5854-4004-1mg |
3-cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(thiophen-2-yl)urea |
1286724-21-7 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5854-4004-2mg |
3-cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(thiophen-2-yl)urea |
1286724-21-7 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5854-4004-4mg |
3-cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(thiophen-2-yl)urea |
1286724-21-7 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5854-4004-5mg |
3-cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(thiophen-2-yl)urea |
1286724-21-7 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5854-4004-5μmol |
3-cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(thiophen-2-yl)urea |
1286724-21-7 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5854-4004-3mg |
3-cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(thiophen-2-yl)urea |
1286724-21-7 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5854-4004-2μmol |
3-cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(thiophen-2-yl)urea |
1286724-21-7 | 2μmol |
$57.0 | 2023-09-09 |
3-cyclopropyl-3-(1-methyl-1H-pyrrol-2-yl)methyl-1-(thiophen-2-yl)urea 関連文献
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
3-cyclopropyl-3-(1-methyl-1H-pyrrol-2-yl)methyl-1-(thiophen-2-yl)ureaに関する追加情報
3-Cyclopropyl-3-(1-Methyl-1H-Pyrrol-2-yl)methyl-1-(Thiophen-2-yl)Urea: A Comprehensive Overview
The compound with CAS No. 1286724-21-7, named 3-cyclopropyl-3-(1-methyl-1H-pyrrol-2-yl)methyl-1-(thiophen-2-yl)urea, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidine moiety, and a thiophene ring. These structural elements contribute to its distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of such compounds in the development of advanced materials and pharmaceutical agents. The cyclopropyl group is known for its strain energy, which can enhance reactivity in certain chemical transformations. Meanwhile, the pyrrolidine moiety introduces flexibility and potential for hydrogen bonding, making it a valuable component in drug design. The thiophene ring, with its aromaticity and electron-withdrawing properties, further enhances the compound's electronic characteristics, making it suitable for applications in optoelectronics and sensors.
One of the most promising applications of this compound lies in its potential as a precursor for synthesizing bioactive molecules. Researchers have explored its role in the development of anti-tumor agents and neuroprotective drugs. The combination of its structural features allows for fine-tuning of pharmacokinetic properties, such as solubility and bioavailability, which are critical for drug efficacy.
In addition to its pharmaceutical applications, this compound has shown potential in the field of materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalysis and coordination chemistry. Recent breakthroughs have demonstrated its effectiveness in enhancing the selectivity and efficiency of certain catalytic processes, particularly in organic synthesis.
The synthesis of 3-cyclopropyl-3-(1-methyl-1H-pyrrol-2-yl)methyl-1-(thiophen-2-yl)urea involves a multi-step process that typically begins with the preparation of intermediates containing the cyclopropyl and pyrrolidine groups. These intermediates are then subjected to coupling reactions with thiophene derivatives to form the final product. The reaction conditions are carefully optimized to ensure high yields and purity, reflecting the complexity of this molecule's structure.
From an environmental perspective, this compound has been studied for its biodegradability and toxicity profiles. Initial findings suggest that it exhibits low toxicity towards aquatic organisms, making it a safer option for certain industrial applications. However, further research is needed to fully understand its environmental impact and ensure sustainable use.
In conclusion, 3-cyclopropyl-3-(1-methyl-1H-pyrrol-2-yli)methylmethylmethyleneamino-thiophene (CAS No. 1286724–21–7) represents a cutting-edge material with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key player in modern chemical research.
1286724-21-7 (3-cyclopropyl-3-(1-methyl-1H-pyrrol-2-yl)methyl-1-(thiophen-2-yl)urea) Related Products
- 786617-12-7(AHU-377(Sacubitril))
- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)
- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)
- 1456980-84-9(N-Cyclopropyl-2-fluoro-4-nitrobenzamide)
- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)
- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)
- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)
- 114365-07-0(4-(cyanomethyl)benzamide)
- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)




